molecular formula C24H17BrO5 B15087849 Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B15087849
M. Wt: 465.3 g/mol
InChI Key: SJEYECCXDZTUPX-UHFFFAOYSA-N
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Description

Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including esterification, bromination, and benzoylation reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the bromine atom and the ester group. The final step involves the benzoylation of the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H17BrO5

Molecular Weight

465.3 g/mol

IUPAC Name

ethyl 5-benzoyloxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H17BrO5/c1-2-28-24(27)21-17-13-20(30-23(26)16-11-7-4-8-12-16)18(25)14-19(17)29-22(21)15-9-5-3-6-10-15/h3-14H,2H2,1H3

InChI Key

SJEYECCXDZTUPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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